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molecular formula C9H10N4OS B8291338 2-methanesulfinyl-4-(1-methyl-1H-pyrazol-4-yl)-pyrimidine

2-methanesulfinyl-4-(1-methyl-1H-pyrazol-4-yl)-pyrimidine

Cat. No. B8291338
M. Wt: 222.27 g/mol
InChI Key: UJLKEKMILUDAKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08486951B2

Procedure details

A mixture of 2-methanesulfonyl-4-(1-methyl-1H-pyrazol-4-yl)-pyrimidine and 2-methanesulfinyl-4-(1-methyl-1H-pyrazol-4-yl)-pyrimidine from Example A16 (1 g, 4.2 mmol), 5-amino-4-fluoro-2-methylphenol (1.2 g, 8.5 mmol) and K2CO3 (1.2 g, 8.6 mmol) were combined in DMF (10 mL) using a procedure analogous to Example A10 to provide 2-fluoro-4-methyl-5-(4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yloxy)benzenamine (420 mg). 1H NMR (400 MHz, DMSO-d6): δ 8.42 (d, J=5.2 Hz, 1H), 8.39 (s, 1H), 8.07 (s, 1H), 7.40 (d, J=5.2 Hz, 1H), 6.90 (d, J=9.6 Hz, 1H), 6.47 (d, J=8.4 Hz, 1H), 5.02 (br s, 2H), 3.88 (s, 3H), 1.88 (s, 3H); MS (ESI) m/z: 300.2 (M+H+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CS([C:5]1[N:10]=[C:9]([C:11]2[CH:12]=[N:13][N:14]([CH3:16])[CH:15]=2)[CH:8]=[CH:7][N:6]=1)(=O)=O.CS(C1N=C(C2C=NN(C)C=2)C=CN=1)=O.[NH2:32][C:33]1[C:34]([F:41])=[CH:35][C:36]([CH3:40])=[C:37]([OH:39])[CH:38]=1.C([O-])([O-])=O.[K+].[K+]>CN(C=O)C>[F:41][C:34]1[CH:35]=[C:36]([CH3:40])[C:37]([O:39][C:5]2[N:10]=[C:9]([C:11]3[CH:12]=[N:13][N:14]([CH3:16])[CH:15]=3)[CH:8]=[CH:7][N:6]=2)=[CH:38][C:33]=1[NH2:32] |f:3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)(=O)C1=NC=CC(=N1)C=1C=NN(C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)C1=NC=CC(=N1)C=1C=NN(C1)C
Name
Quantity
1.2 g
Type
reactant
Smiles
NC=1C(=CC(=C(C1)O)C)F
Name
Quantity
1.2 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=C(C(=C1)C)OC1=NC=CC(=N1)C=1C=NN(C1)C)N
Measurements
Type Value Analysis
AMOUNT: MASS 420 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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